3,4-Dehydrocilostazol is a primary active metabolite of cilostazol, a medicine used to treat intermittent claudication. [, ] Cilostazol itself is metabolized by the cytochrome P450 enzymes in the liver, mainly by CYP3A4 and to a lesser extent by CYP2C19. [] 3,4-Dehydrocilostazol contributes to cilostazol's therapeutic effects as a potent inhibitor of platelet aggregation and a vasodilator. [, ] Due to its shared pharmacological properties with the parent drug, 3,4-dehydrocilostazol has been the subject of various pharmacokinetic and pharmacodynamic studies to better understand its role in cilostazol's mechanism of action. [, ]
Similar to cilostazol, 3,4-dehydrocilostazol is known to inhibit platelet aggregation, likely through its inhibitory action on phosphodiesterase III (PDE3). [, ] By inhibiting PDE3, it increases the levels of cyclic adenosine monophosphate (cAMP) in platelets, leading to a decrease in platelet activation and aggregation. [, ]
The primary application of 3,4-dehydrocilostazol research is in understanding its contribution to cilostazol's overall therapeutic efficacy. [, , ] Several studies highlight its role as an active metabolite with potent antiplatelet effects, influencing the pharmacokinetic and pharmacodynamic profiles of cilostazol. [, , ] Specifically:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: